(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol
Overview
Description
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phenoxy group attached to an oxane ring. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antioxidant and anti-inflammatory agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Pyrocatechol monoglucoside is a phenolic glycoside that can be isolated from Itoa orientalis . The primary targets of Pyrocatechol monoglucoside are NF-κB and Nrf2 . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
Mode of Action
Pyrocatechol monoglucoside inhibits the activation of NF-κB and significantly activates Nrf2 . This dual action results in the suppression of inflammatory responses. Specifically, Pyrocatechol monoglucoside inhibits the LPS-induced activation of NF-κB, a key player in the inflammatory response . At the same time, it significantly activates Nrf2, which acts as a negative regulator in LPS-induced inflammation .
Biochemical Pathways
The compound’s action affects the NF-κB and Nrf2 pathways . By inhibiting NF-κB, it suppresses the production of pro-inflammatory mediators. By activating Nrf2, it enhances the expression of antioxidant proteins, thereby protecting cells from oxidative damage and inflammation .
Pharmacokinetics
It’s known that phenolic compounds like pyrocatechol monoglucoside generally have good bioavailability due to their ability to form hydrogen bonds with biological membranes .
Result of Action
The molecular and cellular effects of Pyrocatechol monoglucoside’s action include the suppression of inflammatory responses and the enhancement of antioxidant defenses . This results in a protective effect against oxidative damage and inflammation, contributing to the maintenance of cellular homeostasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrocatechol monoglucoside. For instance, the presence of other phenolic compounds can affect its antioxidant activity . Additionally, the compound’s action can be influenced by the presence of heavy metals, which can form complexes with phenolic compounds
Future Directions
While there is limited information available on the future directions of Pyrocatechol monoglucoside, it is worth noting that microbial pigments, such as Pyrocatechol monoglucoside, are gaining attention due to their potential applications in various fields such as food, industrial, and biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of hydroxyl groups, followed by the formation of the oxane ring through cyclization reactions. The phenoxy group is then introduced via nucleophilic substitution reactions. The final steps often involve deprotection of the hydroxyl groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol
- (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
Uniqueness
Compared to similar compounds, (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol is unique due to the specific positioning of the hydroxyl and phenoxy groups
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2/t8-,9-,10+,11-,12?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZWIAATAZXMRV-OZRWLHRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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